MAO-A vs. MAO-B Inhibition Selectivity Profile in Human Brain Synaptosomes
Bifemelane demonstrates a moderate selectivity for MAO-A over MAO-B (Ki ratio ≈ 11) in human brain synaptosomes, contrasting with the extreme MAO-A selectivity of moclobemide (Ki ratio >200) [1][2]. This dual, yet weighted, inhibition profile offers a distinct mechanistic niche for researchers investigating balanced monoamine modulation in depression and neurodegenerative models.
| Evidence Dimension | Inhibition constant (Ki) for MAO-A and MAO-B, and Selectivity Ratio (MAO-B Ki / MAO-A Ki) |
|---|---|
| Target Compound Data | MAO-A Ki = 4.20 ± 0.2 μM; MAO-B Ki = 46.0 ± 3.6 μM; Selectivity Ratio ≈ 11 |
| Comparator Or Baseline | Moclobemide (MAO-A Ki = 0.005 μM; MAO-B Ki = 1.08 μM; Selectivity Ratio = 216); Idebenone and Indeloxazine (no MAO inhibition reported at therapeutic concentrations) |
| Quantified Difference | Bifemelane's selectivity ratio (≈11) is >19-fold lower than moclobemide's (216), indicating substantially greater relative MAO-B engagement. Idebenone and indeloxazine lack MAO inhibitory activity altogether, representing a complete qualitative difference. |
| Conditions | In vitro; Human brain synaptosomes (MAO-A and MAO-B activity) for Bifemelane [1]; Moclobemide data from recombinant human MAO enzymes [2]. |
Why This Matters
This quantitative difference in selectivity profile enables researchers to select Bifemelane when experimental hypotheses require moderate concurrent MAO-B inhibition alongside MAO-A inhibition, a profile unavailable with highly selective RIMAs like moclobemide or non-MAO inhibitor cerebral activators.
- [1] Naoi M, Nomura Y, Ishiki R, Suzuki H, Nagatsu T. 4-(O-Benzylphenoxy)-N-methylbutylamine (bifemelane) and other 4-(O-benzylphenoxy)-N-methylalkylamines as new inhibitors of type A and B monoamine oxidase. J Neurochem. 1988;50(1):243-247. View Source
- [2] Bonnet U. Moclobemide: therapeutic use and clinical studies. CNS Drug Rev. 2003;9(1):97-140. View Source
